molecular formula C10H20ClN3O2 B6291932 Azido-PEG2-C6-Cl CAS No. 2568146-55-2

Azido-PEG2-C6-Cl

Cat. No.: B6291932
CAS No.: 2568146-55-2
M. Wt: 249.74 g/mol
InChI Key: VIFXLLWUHUFAAD-UHFFFAOYSA-N
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Description

Azido-PEG2-C6-Cl is a compound that belongs to the class of polyethylene glycol-based linkers used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. It is also capable of strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .

Mechanism of Action

Target of Action

Azido-PEG2-C6-Cl, also known as Halo-PEG(2)-Azide, is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are marked for degradation by the ubiquitin-proteasome system .

Mode of Action

this compound acts as a linker in PROTAC molecules, connecting two different ligands . One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . This compound contains an Azide group, which can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking the target protein to an E3 ubiquitin ligase, PROTACs enable the selective degradation of specific proteins .

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . By enabling the formation of PROTACs, it allows for the manipulation of protein levels within cells, potentially leading to therapeutic effects in various disease states.

Action Environment

The action of this compound, as part of a PROTAC, occurs intracellularly . Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azido-PEG2-C6-Cl is synthesized through a series of chemical reactions involving the introduction of an azide group into a polyethylene glycol-based linker. The synthetic route typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Azido-PEG2-C6-Cl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Azido-PEG2-C6-Cl is unique due to its ability to undergo both copper-catalyzed azide-alkyne cycloaddition and strain-promoted alkyne-azide cycloaddition reactions. Similar compounds include:

These similar compounds highlight the versatility of polyethylene glycol-based linkers in various chemical and biological applications.

Properties

IUPAC Name

1-[2-(2-azidoethoxy)ethoxy]-6-chlorohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20ClN3O2/c11-5-3-1-2-4-7-15-9-10-16-8-6-13-14-12/h1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFXLLWUHUFAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCl)CCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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